

Technical Profile: (S,S)-Chloramphenicol 1-Mesylate

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Compound of Interest

Compound Name:	1-O-Methylsulfonyl (S,S)-Chloramphenicol
CAS No.:	400835-38-3
Cat. No.:	B1144598

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Executive Summary

(S,S)-Chloramphenicol 1-mesylate is the methanesulfonate ester derivative of the L-threo isomer of chloramphenicol. While the parent compound, D-threo-chloramphenicol (

), is a potent broad-spectrum antibiotic, the (S,S) enantiomer (L-threo) is biologically inactive against most bacteria but serves as a critical chiral reference standard in enantiomeric purity assays and impurity profiling during the synthesis of florfenicol and thiamphenicol.

The designation "1-mesylate" typically refers to the mesylation of the primary hydroxyl group (C3 in standard IUPAC numbering, often designated C1 in propanediol-based nomenclature). This intermediate is chemically stable and pivotal for nucleophilic displacement reactions (e.g., fluorination).

Core Specifications

Property	Value
Molecular Weight (Average)	401.22 g/mol
Monoisotopic Mass	400.000 g/mol ()
Molecular Formula	
Stereochemistry	/ L-threo
CAS Registry (Parent)	134-90-7 (L-threo-Chloramphenicol)
Physical State	White to off-white crystalline solid

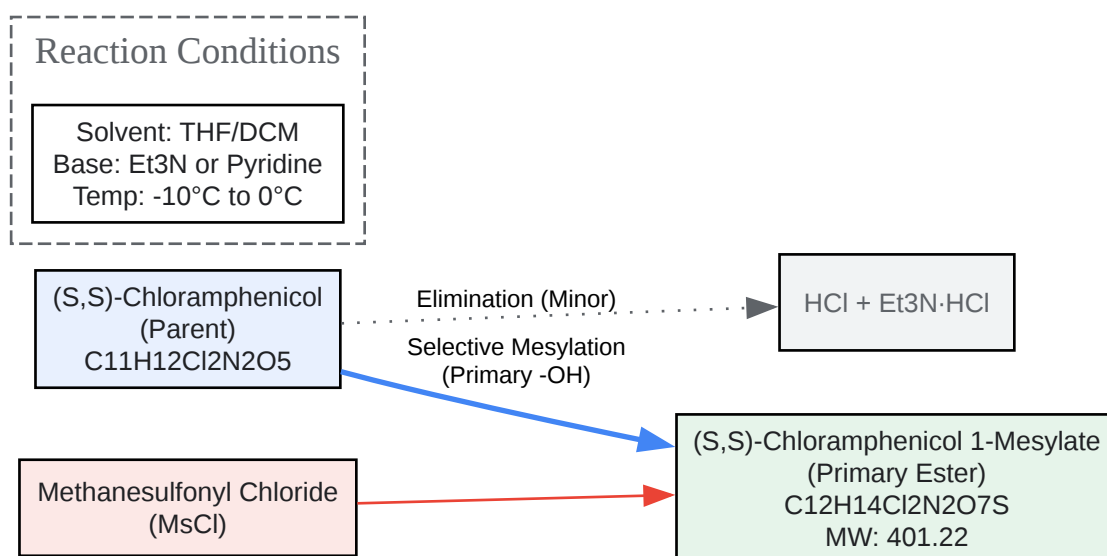
Chemical Identity & Structural Analysis[1][2][3][4] Nomenclature and Numbering Ambiguity

The term "1-mesylate" requires precise structural interpretation due to varying numbering systems in the literature:

- Standard IUPAC: The propane chain is numbered starting from the carbon attached to the phenyl ring. Thus, the primary alcohol is at C3. The correct IUPAC name is (1S, 2S)-2,2-dichloro-N-[1-hydroxy-3-(methanesulfonyloxy)-1-(4-nitrophenyl)propan-2-yl]acetamide.
- Biochemical/Synthetic Nomenclature: Often numbers the primary alcohol as C1 (based on 2-amino-1,3-propanediol). In this context, "1-mesylate" refers to the primary mesylate, which is the stable, isolable intermediate.

Structural Visualization

The diagram below illustrates the (S,S) configuration and the mesylation of the primary hydroxyl group.



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Caption: Synthesis pathway for (S,S)-Chloramphenicol 1-mesylate via selective primary hydroxyl activation.

Molecular Weight Calculation

The molecular weight is derived from the sum of standard atomic weights. The mesylation process involves the replacement of a hydroxyl hydrogen atom (

) with a methanesulfonyl group (

).

Step-by-Step Derivation

Reaction:

Net Mass Change: Add

(

) to the parent structure.

Element	Count	Atomic Mass (g/mol)	Total Mass (g/mol)	Contribution (%)
Carbon (C)	12	12.011	144.132	35.92%
Hydrogen (H)	14	1.008	14.112	3.52%
Chlorine (Cl)	2	35.45	70.900	17.67%
Nitrogen (N)	2	14.007	28.014	6.98%
Oxygen (O)	7	15.999	111.993	27.91%
Sulfur (S)	1	32.06	32.060	7.99%
TOTAL	—	—	401.211	100.00%

Isotopic Distribution (Mass Spectrometry)

Due to the two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (

,

,

) with relative intensities of approximately 9:6:1.

- Monoisotopic Mass (

): 400.000 Da

- M+2 (

): 401.997 Da

- M+4 (

): 403.994 Da

Synthesis & Experimental Protocol

This protocol describes the selective mesylation of the primary alcohol. The secondary benzylic alcohol is less nucleophilic and sterically hindered, allowing for high regioselectivity at low temperatures.

Reagents & Materials

- (S,S)-Chloramphenicol (L-threo): 10.0 g (30.9 mmol)
- Methanesulfonyl Chloride (MsCl): 3.9 g (34.0 mmol, 1.1 eq)
- Triethylamine (Et
N): 4.7 g (46.4 mmol, 1.5 eq)
- Dichloromethane (DCM): 100 mL (Anhydrous)

Procedure

- Preparation: Dissolve (S,S)-Chloramphenicol in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
- Cooling: Cool the solution to -10°C using an ice/salt bath. This is critical to prevent mesylation of the secondary benzylic hydroxyl.
- Addition: Add Triethylamine followed by the dropwise addition of Methanesulfonyl Chloride over 30 minutes. Maintain temperature below 0°C .
- Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:1) or HPLC.^[1] The product (mesylate) will appear less polar than the starting material.
- Quench: Quench with cold saturated NaHCO₃ solution (50 mL).
- Extraction: Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).
- Drying: Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

- Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Causality & Troubleshooting

- Why -10°C? Higher temperatures increase the kinetic energy of the system, allowing the less reactive secondary benzylic hydroxyl to react, leading to di-mesylate impurities.
- Why Triethylamine? It acts as an HCl scavenger. Pyridine can be used as a solvent/base alternative for difficult solubility cases.
- Stability: The primary mesylate is stable at room temperature but should be stored at -20°C to prevent slow hydrolysis or cyclization to the oxazoline (a common side reaction in amphenicol chemistry).

Applications in Drug Development

While (S,S)-Chloramphenicol is biologically inactive, its 1-mesylate derivative is vital for:

- Chiral Purity Assays: Used as a marker to quantify the level of L-threo impurity in bulk D-threo-Chloramphenicol or Florfenicol batches.
- Florfenicol Synthesis Research: The (S,S)-mesylate is the enantiomeric intermediate for (S,S)-Florfenicol. Studying its reactivity helps optimize the inversion/retention mechanics during the fluorination step (which typically proceeds with retention of configuration if via an aziridinium/oxazoline intermediate, or inversion if direct SN2).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5959, Chloramphenicol. Retrieved from [[Link](#)]
- Wu, X., et al. (2011). Improved synthesis of Florfenicol. Journal of Chemical Research.
- Bbhugwan, R. (2004). Crystal structure of chloramphenicol mesylate. Journal of Chemical Crystallography.

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Sources

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